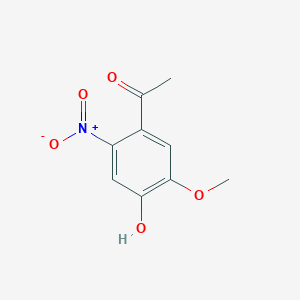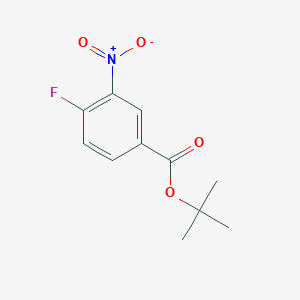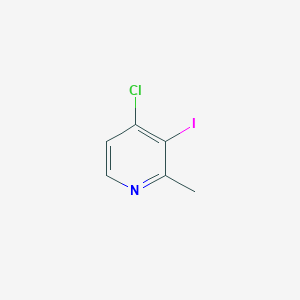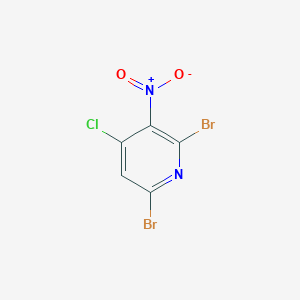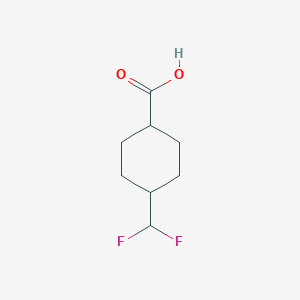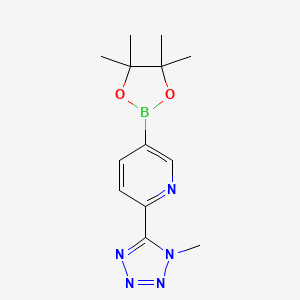
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound you mentioned is a complex organic molecule that contains a pyridine ring, a tetrazole ring, and a boronic ester. Pyridine is a basic heterocyclic organic compound similar to benzene, and one of the most important azines. Tetrazole is a class of heterocyclic compounds containing a ring of four nitrogen atoms and one carbon atom. Boronic esters are compounds of boron characterized by a boron-oxygen bond.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the tetrazole and boronic ester groups. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and tetrazole rings, as well as the boronic ester group. The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and tetrazole rings, as well as the boronic ester group. These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of the pyridine, tetrazole, and boronic ester groups within the molecule.Scientific Research Applications
Molecular Characterization and Conformational Analysis
- The compounds with similar structures to the requested chemical, such as boric acid ester intermediates with benzene rings, have been extensively studied for their molecular structures using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are complemented by density functional theory (DFT) to predict molecular structures, revealing the consistency of DFT-optimized molecular structures with the crystal structures determined by single crystal X-ray diffraction. This comprehensive analysis approach, incorporating both experimental and theoretical methods, provides deep insights into the molecular characteristics and helps in understanding the conformational behavior of these compounds (Huang et al., 2021).
Chemical Reactivity and Stability Analysis
- The study of the chemical reactivity and stability of pyridin-2-ylboron derivatives, which share structural features with the requested chemical, provides insights into their potential applications. Structural differences observed in the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO(2) group highlight the importance of molecular geometry in determining chemical reactivity. The stability and reactivity are also analyzed through ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), showing different distributions corresponding to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Application in Synthesis of Medicinally Important Compounds
- The synthesis of medicinally important compounds like 3-(hetero)aryl pyrazolo[1,5-a]pyridines involves the use of intermediates structurally similar to the requested chemical. The optimized synthesis methods, such as Suzuki coupling, highlight the role of these intermediates in facilitating large-scale synthesis and high throughput chemistry, demonstrating their pivotal role in the synthesis of compounds with significant medicinal value (Bethel et al., 2012).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks.
Future Directions
The potential future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its reactivity, stability, and potential uses in various fields such as medicine or materials science.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-17-18-19(11)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAMQQBRKHLCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



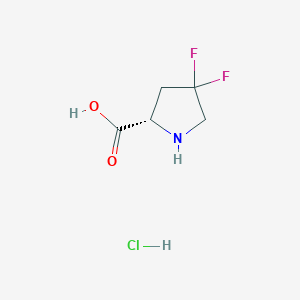
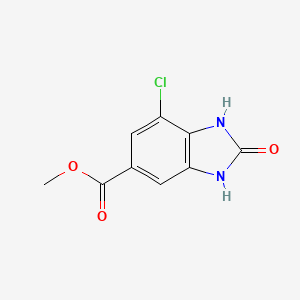
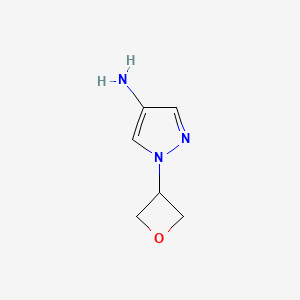
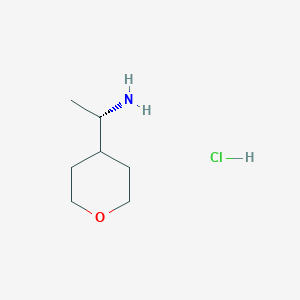

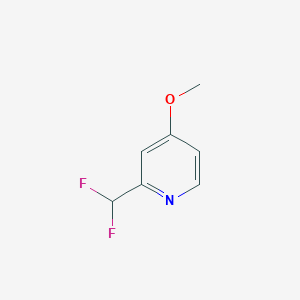
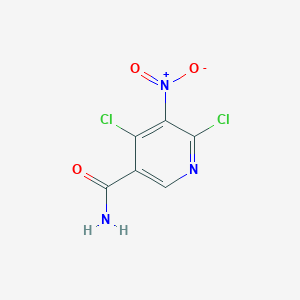
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
